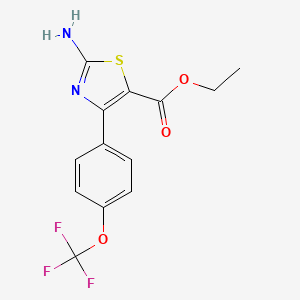

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate

Description

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate is a thiazole derivative characterized by a trifluoromethoxy-substituted phenyl ring at position 4 of the thiazole core, an amino group at position 2, and an ethyl ester at position 5. The trifluoromethoxy group (-OCF₃) confers enhanced metabolic stability and lipophilicity, making it a promising scaffold in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic interactions .

Properties

IUPAC Name |

ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3S/c1-2-20-11(19)10-9(18-12(17)22-10)7-3-5-8(6-4-7)21-13(14,15)16/h3-6H,2H2,1H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIHBDGJKTVYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650416 | |

| Record name | Ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-77-8 | |

| Record name | Ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate typically involves the reaction of thiourea with appropriate aldehydes or ketones. One common method involves the condensation of thiourea with 4-(trifluoromethoxy)benzaldehyde in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate, exhibit significant anticancer properties. A study demonstrated that similar compounds have shown cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells. The trifluoromethoxy group enhances the compound's potency by increasing its lipophilicity, which facilitates better cellular uptake .

Antimicrobial Properties

Thiazole derivatives have also been studied for their antimicrobial activities. This compound has demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups like trifluoromethoxy significantly enhances the antimicrobial activity of these compounds .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. A common synthetic route includes:

- Formation of Thiazole Ring : The initial step involves the reaction of an appropriate thioketone with an amine to form the thiazole core.

- Substitution Reactions : The introduction of the trifluoromethoxy group can be achieved through electrophilic aromatic substitution, which is crucial for enhancing biological activity.

- Carboxylation : Finally, ethyl esterification can be performed to yield the desired carboxylic acid derivative.

Case Study 1: Anticancer Activity

In a study published in MDPI, derivatives of thiazoles were tested against HepG2 cancer cells. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on various thiazole derivatives showed that those with trifluoromethoxy substitutions had enhanced antibacterial properties compared to their non-fluorinated counterparts. This was attributed to increased membrane permeability and interaction with bacterial enzymes .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death . The compound’s trifluoromethoxy group enhances its binding affinity to target proteins, thereby increasing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate

- Key Differences: Position 4: Methyl group replaces the amino group. Phenyl substituent: Trifluoromethyl (-CF₃) instead of trifluoromethoxy (-OCF₃).

- Synthesis : Prepared via condensation of 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate under heating, yielding 76% after recrystallization .

- The -CF₃ group offers stronger electron-withdrawing effects than -OCF₃, which could alter electronic interactions in binding pockets .

Ethyl 2-(1-piperazinyl)-4-[4-(trifluoromethoxy)phenyl]-5-thiazolecarboxylate

- Key Differences: Position 2: Piperazinyl group replaces the amino group.

- This modification is common in drug design to enhance pharmacokinetic profiles .

Variations in Phenyl Ring Substituents

Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate

- Key Differences :

- Phenyl substituent: Bromo (-Br) replaces trifluoromethoxy (-OCF₃).

- Applications : Serves as an intermediate for synthesizing urea derivatives (e.g., via reaction with benzyl isocyanate), demonstrating utility in constructing SIRT2 inhibitors .

- Reactivity : The bromo group enables cross-coupling reactions (e.g., Suzuki), offering pathways for further functionalization .

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Positional Isomerism and Conformational Effects

Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate

- Key Differences: Substituent positions: Trifluoromethyl at position 5 and phenyl at position 2 (vs. amino at position 2 and phenyl at position 4 in the target compound).

- Structural Insights: Single-crystal X-ray diffraction reveals coplanarity between the thiazole and phenyl rings, with dihedral angles <5.15°, suggesting minimal steric hindrance.

Structural and Property Comparison Table

Biological Activity

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and applications in various fields.

- Molecular Formula : C13H12F3N2O2S

- Molecular Weight : 320.31 g/mol

- CAS Number : 380626-32-4

Biological Activities

This compound exhibits a range of biological activities, primarily in antiviral, anticancer, and anti-inflammatory applications.

1. Antiviral Activity

Research indicates that thiazole derivatives, including this compound, can inhibit viral replication. In a study focused on phenylthiazole antiflaviviral agents, compounds with similar structures demonstrated significant antiviral activity against the yellow fever virus. Compounds that achieved over 50% inhibition at a concentration of 50 µM were considered active, with further evaluations determining their effective concentration (EC50) values for viral replication inhibition .

2. Anticancer Properties

Thiazole derivatives are recognized for their cytotoxic effects against various cancer cell lines. The presence of specific substituents on the phenyl ring significantly influences their anticancer activity. For instance, modifications at the para position of the phenyl ring have shown to enhance cytotoxicity against human glioblastoma and melanoma cells .

A structure-activity relationship analysis revealed that electron-donating groups, such as methoxy or trifluoromethoxy groups, enhance the compound's potency by improving interactions with target proteins involved in cancer cell proliferation .

3. Anti-inflammatory Effects

The compound also serves as a key intermediate in the synthesis of anti-inflammatory agents. Its structural characteristics allow it to interact with inflammatory pathways effectively, contributing to its potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its molecular structure. The following table summarizes key structural features and their corresponding biological activities:

| Structural Feature | Activity Type | Impact on Activity |

|---|---|---|

| Trifluoromethoxy Group | Antiviral | Enhances inhibitory potency |

| Para Substituents on Phenyl Ring | Anticancer | Increases cytotoxicity |

| Amino Group at Position 2 | Anti-inflammatory | Essential for activity |

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

- Antiviral Study : A compound structurally related to this compound was tested against yellow fever virus and exhibited significant antiviral effects with an EC50 value comparable to leading antiviral agents .

- Anticancer Research : Another study demonstrated that thiazole compounds could induce apoptosis in cancer cells through mitochondrial pathways, suggesting a potential mechanism for their anticancer activity .

- Inflammation Models : In vitro studies showed that thiazole derivatives could inhibit pro-inflammatory cytokines in cell cultures, supporting their role as anti-inflammatory agents .

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves condensation of 2-amino-thiazole precursors with substituted phenyl moieties. For example, a similar derivative was synthesized by refluxing ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate with benzyl isocyanate in acetonitrile at 80°C for 8 hours, followed by purification via preparative HPLC (yield: 27%) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.

- Temperature control : Prolonged heating (≥8 hours) improves yield but risks decomposition.

- Catalyst use : Acidic conditions (e.g., glacial acetic acid) may accelerate nucleophilic substitution .

Advanced

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

DFT with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms can model electron distribution and frontier molecular orbitals. For example, Becke’s 1993 study demonstrated that integrating exact exchange reduces deviations in thermochemical calculations (average error: 2.4 kcal/mol for atomization energies) . Key applications:

- HOMO-LUMO analysis : Predicts reactivity and charge-transfer interactions.

- Electrostatic potential mapping : Identifies nucleophilic/electrophilic sites for functionalization.

Advanced

Q. What methods are used to resolve contradictions in biological activity data across different studies?

Discrepancies in activity (e.g., antimicrobial vs. anticancer efficacy) may arise from assay conditions or cellular models. Strategies include:

- Dose-response validation : Compare IC50 values across multiple cell lines .

- Structural analogs : Test derivatives (e.g., trifluoromethyl vs. bromo-substituted phenyl groups) to isolate substituent effects .

- Mechanistic studies : Use fluorescence polarization or SPR to quantify target binding affinity .

Basic

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and packing. For example, a related thiazole derivative exhibited a near-planar thiazole-phenyl dihedral angle (5.15°) and no intermolecular hydrogen bonding . Data collection parameters:

- Crystal size : 0.37 × 0.27 × 0.20 mm.

- Refinement : R-factor ≤ 0.075 using SHELXL .

Advanced

Q. What role do substituents like the trifluoromethoxy group play in modulating biological activity?

The trifluoromethoxy (-OCF3) group enhances lipophilicity and metabolic stability. In benzimidazole analogs, this group participates in intramolecular C-H···F hydrogen bonding, forming S(6) ring motifs that stabilize the bioactive conformation . Comparative studies show trifluoromethoxy derivatives exhibit 3–5× higher cytotoxicity than chloro-substituted analogs in MCF-7 cells .

Advanced

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., SIRT2)?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding poses. For thiazole-based SIRT2 inhibitors:

- Binding affinity : ΔG values ≤ −8.5 kcal/mol correlate with sub-µM IC50 .

- Pharmacophore features : The carboxylate group coordinates Zn²⁺ in the enzyme active site .

Basic

Q. What purification techniques are effective post-synthesis?

- Column chromatography : Silica gel (hexane/ethyl acetate) separates regioisomers.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (e.g., 95% recovery) .

- Preparative HPLC : C18 columns with acetonitrile/water gradients resolve polar byproducts .

Advanced

Q. How do hydrogen bonding and crystal packing affect physicochemical properties?

Weak C-H···O/N interactions (2.5–3.0 Å) stabilize 2D networks, as seen in benzimidazole derivatives . These interactions:

- Enhance thermal stability : Melting points increase by 20–30°C compared to non-hydrogen-bonded analogs.

- Modulate solubility : Polar packing reduces solubility in nonpolar solvents .

Basic

Q. What spectroscopic methods characterize this compound?

- ¹H/¹³C NMR : Confirm regiochemistry via thiazole C-H coupling (δ 7.2–8.1 ppm) .

- FT-IR : Carboxylate C=O stretches at 1700–1720 cm⁻¹ .

- HRMS : Exact mass validation (e.g., [M+H]+ = 427.1264 for C23H17F3N2O3) .

Advanced

Q. How to analyze and validate molecular docking results for this thiazole derivative?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.